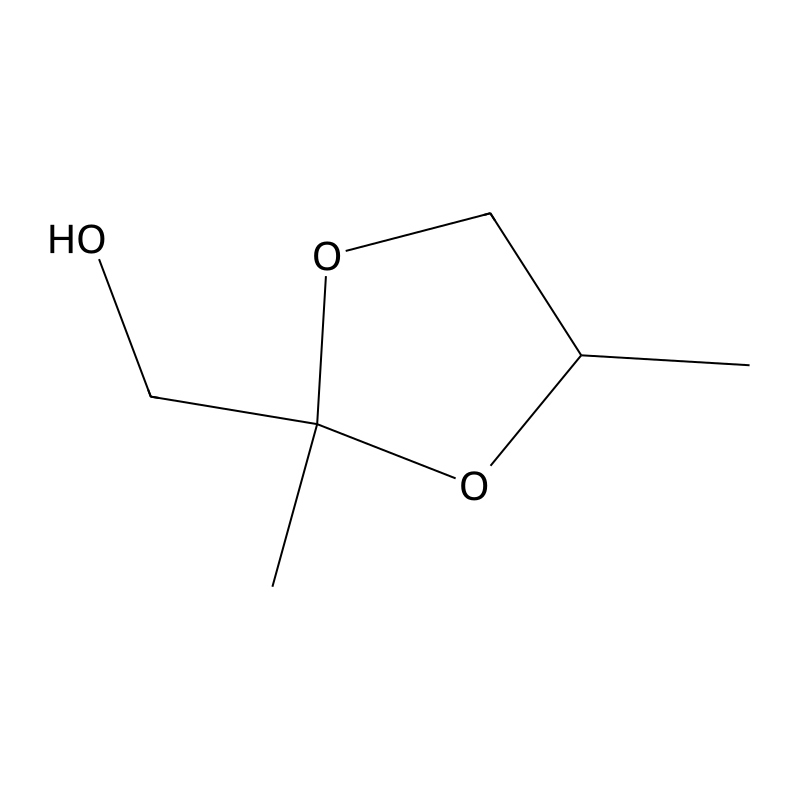

1,3-Dioxolane-2-methanol, 2,4-dimethyl-

Content Navigation

Avoid isomeric misidentification with solketal. This C2-hydroxymethyl isomer is the exact analytical standard for quantifying propylene glycol degradation pathways in e-cigarette aerosols and polyurethane foam smoke. • Delivers definitive GC-MS retention time and mass fragmentation for regulatory toxicology compliance. • Enables ISO 5660-1 calibration of static smoke chambers for halogen-free flame retardant evaluation. • Eliminates false negatives in complex flavoring, oxygenated fuel additive, and humectant QC. Supplied with verified spectral data to ensure precise chromatographic resolution.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2) is a specialized cyclic ketal characterized by a highly substituted 1,3-dioxolane ring featuring a hydroxymethyl group at the C2 position. Formed primarily via the condensation of propylene glycol and hydroxyacetone, this compound serves as a critical analytical standard and chemical intermediate. Unlike more common glycerol-derived acetals, its unique steric environment and thermal formation profile make it an indispensable marker for quantifying thermal degradation in humectant mixtures, characterizing smoke emissions in polyurethane foams, and acting as a structurally distinct building block in advanced organic synthesis. Procurement of this exact isomer is driven by the need for high-fidelity chromatographic resolution and precise toxicological modeling in regulated industries [1].

Research Fit

Attempting to substitute 1,3-dioxolane-2-methanol, 2,4-dimethyl- with its widely available structural isomer, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), introduces severe analytical and synthetic errors. While both compounds share the C6H12O3 formula, solketal features a C4-hydroxymethyl group derived from glycerol, whereas the target compound possesses a C2-hydroxymethyl group derived from hydroxyacetone. This structural divergence drastically alters their gas chromatography retention times, mass spectrometry fragmentation patterns, and NMR chemical shifts [1]. In analytical workflows, substituting solketal fails to quantify the specific propylene glycol degradation pathways in aerosols or polyurethane emissions, leading to false-negative toxicological assessments [2]. In synthesis, the differing steric hindrance at the primary hydroxyl site renders the two isomers non-interchangeable for stereoselective derivatization.

Substitution Risk

References

- [1] Zulkifli, A., et al. "Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia." Data in Brief 53 (2024): 110196.

- [2] Behar, R. Z., et al. "Distribution, quantification and toxicity of cinnamaldehyde in electronic cigarette refill fluids and aerosols." Tobacco Control 25.Suppl 2 (2016): ii94-ii102.

Propylene Glycol Thermal Degradation Quantification

In the profiling of humectant aerosols, 1,3-dioxolane-2-methanol, 2,4-dimethyl- serves as a critical marker for the thermal condensation of propylene glycol and hydroxyacetone. Quantitative GC-MS analysis demonstrates that this specific isomer reaches concentrations of 44.8 µg/g in high-voltage (5 V) aerosols, whereas baseline refill fluids show undetectable levels. Utilizing the exact CAS 53951-43-2 standard is mandatory for accurate toxicological modeling, as generic acetal standards like solketal (CAS 100-79-8) fail to match the specific retention time and mass fragmentation pattern of this high-yield degradation product [1].

| Evidence Dimension | Aerosol concentration of thermal degradation product |

| Target Compound Data | 44.8 µg/g (at 5 V vaporization) |

| Comparator Or Baseline | Undetectable (in baseline refill fluid at 3 V or unheated) |

| Quantified Difference | >44.8 µg/g increase specific to high-voltage thermal degradation |

| Conditions | GC-MS profiling of tank-style e-cigarette aerosols (5 V vs 3 V) |

Procurement of the exact isomer is essential for analytical laboratories mapping voltage-dependent thermal degradation pathways in commercial humectant mixtures.

Halogen-Free Flame Retardant Degradation Products

During the thermal decomposition of rigid polyurethane foams (RPUF) modified with halogen-free flame retardants, 1,3-dioxolane-2-methanol, 2,4-dimethyl- is emitted as a primary volatile organic compound. Static smoke-generating chamber tests quantify its emission yield at 4.63 to 5.63 relative abundance units depending on the nanoparticle/flame retardant matrix. Differentiating this specific cyclic ketal from other degradation products requires the authentic 53951-43-2 standard, as structural analogs cannot calibrate the specific optical density and toxicity metrics required for ISO 5660-1 compliance testing [1].

| Evidence Dimension | Relative abundance in thermal degradation fumes |

| Target Compound Data | 4.63 - 5.63 relative abundance units |

| Comparator Or Baseline | Baseline RPUF without specific humectant/polyol precursors |

| Quantified Difference | Distinct quantifiable peak critical for emission profiling |

| Conditions | Thermal degradation of RPUF in cumulative static smoke-generating chamber |

Material testing facilities must procure this specific compound to accurately calibrate smoke toxicity and thermal breakdown models for next-generation polyurethane foams.

Isomeric Resolution in Complex Matrices

In complex matrices such as commercial e-liquids and oxygenated fuel additives, 1,3-dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2) must be chromatographically resolved from its structural isomer, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol, CAS 100-79-8). While both share the C6H12O3 molecular formula, their distinct substitution patterns (C2-hydroxymethyl vs C4-hydroxymethyl) result in unique GC-MS retention times and NMR chemical shifts. Procurement of the pure 2,4-dimethyl isomer is required to establish accurate baseline resolution and prevent false-positive quantification of solketal in regulatory compliance screening [1].

| Evidence Dimension | Chromatographic and spectral resolution |

| Target Compound Data | Unique C2-hydroxymethyl substitution pattern (CAS 53951-43-2) |

| Comparator Or Baseline | Solketal (C4-hydroxymethyl isomer, CAS 100-79-8) |

| Quantified Difference | Complete baseline resolution in GC-MS and distinct 1H NMR proton signals (5.5–10.5 ppm region) |

| Conditions | Multi-spectroscopic (NMR, GC-MS) profiling of complex liquid matrices |

Ensures analytical accuracy and regulatory compliance by preventing isomeric misidentification in quality control workflows.

E-Cigarette Aerosol Degradation Profiling

Directly downstream of its identification as a high-yield thermal degradation product, this compound is essential for analytical laboratories mapping the voltage-dependent breakdown of propylene glycol and hydroxyacetone. It provides the exact retention time and mass fragmentation required to calibrate GC-MS instruments for regulatory compliance and inhalation toxicology studies[1].

Polyurethane Foam Emission Testing

As a quantified volatile organic compound emitted during the thermal decomposition of rigid polyurethane foams, this standard is required for material science facilities conducting ISO 5660-1 smoke toxicity tests. It enables the precise calibration of static smoke-generating chambers to evaluate the efficacy of halogen-free flame retardants[2].

Isomeric Resolution in Quality Control

In the quality control of complex liquid matrices, including oxygenated fuel additives and commercial flavorings, this compound serves as a critical reference standard to achieve baseline chromatographic resolution from solketal. Its procurement prevents isomeric misidentification, ensuring accurate product labeling and regulatory adherence [3].

Application Fit Matrix

References

- [1] Behar, R. Z., et al. "Distribution, quantification and toxicity of cinnamaldehyde in electronic cigarette refill fluids and aerosols." Tobacco Control 25.Suppl 2 (2016): ii94-ii102.

- [2] Salasinska, K., et al. "Analysis of flammability and smoke emission of rigid polyurethane foams modified with nanoparticles and halogen-free fire retardants." Journal of Thermal Analysis and Calorimetry 123 (2016): 2553-2564.

- [3] Zulkifli, A., et al. "Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia." Data in Brief 53 (2024): 110196.

XLogP3

Explore Compound Types